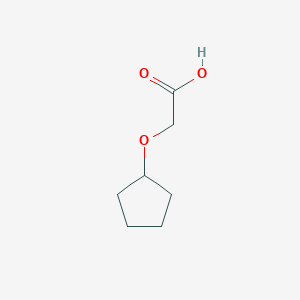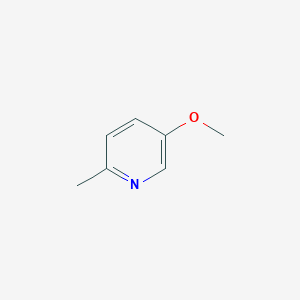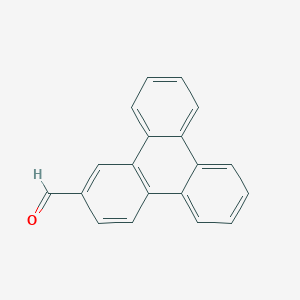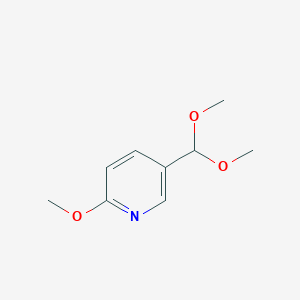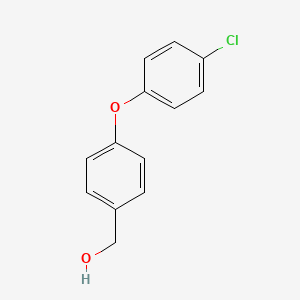
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene is an organobromine compound characterized by the presence of a bromine atom and a trifluoroethylsulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene typically involves the bromination of 3-(2,2,2-trifluoro-ethylsulfanyl)-benzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining the purity and quality of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The trifluoroethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: 3-(2,2,2-trifluoro-ethylsulfanyl)-benzene.
科学的研究の応用
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activities and used in the design of new drug candidates.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
作用機序
The mechanism of action of 1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.
Oxidation: The trifluoroethylsulfanyl group undergoes oxidation to form sulfoxides or sulfones, which can alter the compound’s reactivity and properties.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a less reactive benzene derivative.
類似化合物との比較
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene can be compared with other similar compounds, such as:
1-Bromo-3-(methylsulfanyl)-benzene: This compound has a methylsulfanyl group instead of a trifluoroethylsulfanyl group, resulting in different reactivity and properties.
1-Bromo-3-(ethylsulfanyl)-benzene: The ethylsulfanyl group provides different steric and electronic effects compared to the trifluoroethylsulfanyl group.
1-Bromo-3-(phenylsulfanyl)-benzene: The phenylsulfanyl group introduces aromaticity, which can significantly alter the compound’s chemical behavior.
The uniqueness of this compound lies in the presence of the trifluoroethylsulfanyl group, which imparts distinct electronic and steric effects, making it valuable for specific applications in organic synthesis and materials science.
特性
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFMYIAZKESQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590101 |
Source


|
| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-30-3 |
Source


|
| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
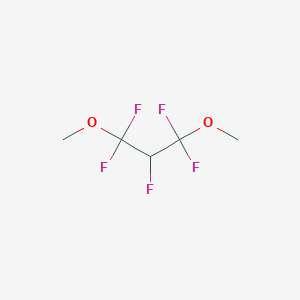
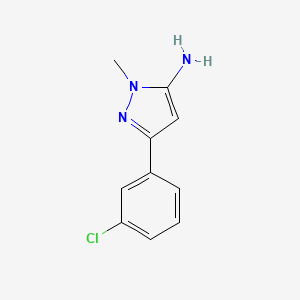
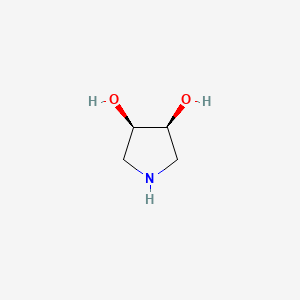
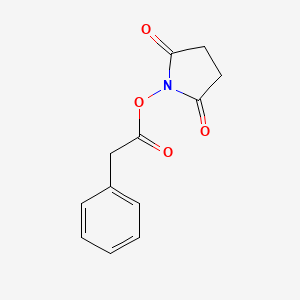

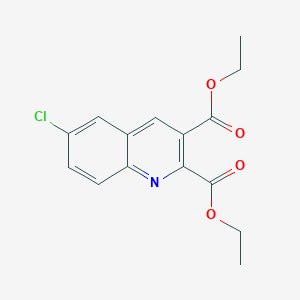
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)
